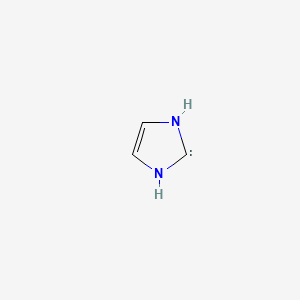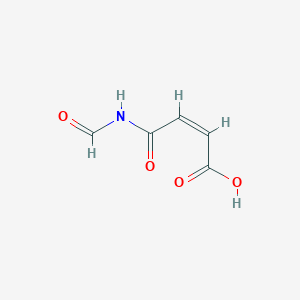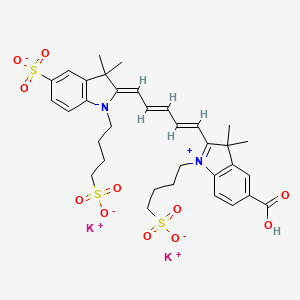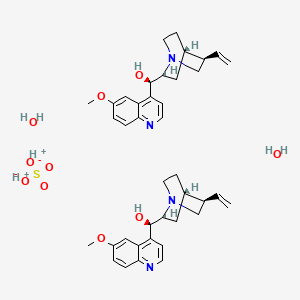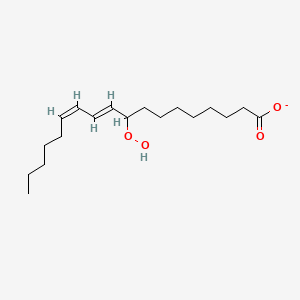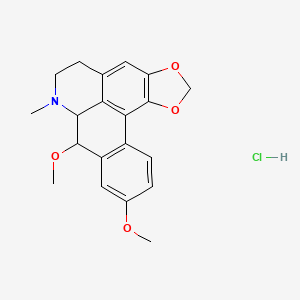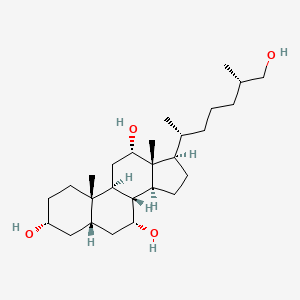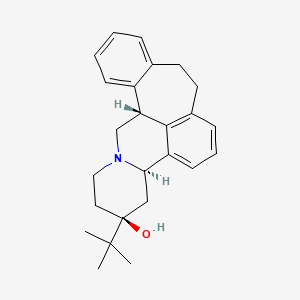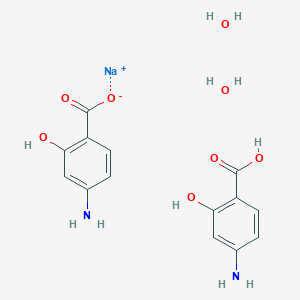![molecular formula C19H26N4O5S B1261568 3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)
3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide is a member of benzamides.
Scientific Research Applications
Molecular Structure Analysis
The molecule consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This structure includes an intramolecular C-H...O hydrogen bond forming a pseudo six-membered ring and contributes to the planarity of the isoxazole group. There's also a delocalized orbital extending from the isoxazole ring to the carbonyl group (Rodier et al., 1993).
Radioligand Application in Neuroscience
It is used as a high-affinity reversible inhibitor of acetylcholinesterase (AChE) in neuroscience research. The carbon-11 labeled form was prepared and used in in vivo studies in mice to study brain permeability and distribution, which is critical for understanding the action of AChE inhibitors in the mammalian brain (Brown-Proctor et al., 1999).
Evaluation in Food and Beverage Applications
Two structurally related flavors, including this compound, were evaluated for safety in food and beverage applications. These compounds exhibited minimal oxidative metabolism in vitro and were poorly absorbed and rapidly eliminated in rat pharmacokinetic studies. They showed no genotoxic concerns and were not found to be mutagenic or clastogenic, indicating their potential safe use in food-related applications (Arthur et al., 2015).
Pharmacokinetics and Metabolism
The compound has been studied for its disposition and metabolism in humans, particularly as an orexin 1 and 2 receptor antagonist for insomnia treatment. Its elimination is primarily via feces, and it undergoes extensive metabolism, with principal metabolites identified in plasma extracts. Understanding its metabolism is crucial for its potential therapeutic use (Renzulli et al., 2011).
Role in Binge Eating Disorders
The compound's role in compulsive food consumption and binge eating disorders has been explored. As a selective orexin receptor antagonist, it has shown promise in reducing binge eating of highly palatable food in rat models. This suggests its potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
properties
Product Name |
3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide |
|---|---|
Molecular Formula |
C19H26N4O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C19H26N4O5S/c1-14-11-18(28-21-14)13-20-19(24)15-5-4-6-17(12-15)27-16-7-9-23(10-8-16)29(25,26)22(2)3/h4-6,11-12,16H,7-10,13H2,1-3H3,(H,20,24) |
InChI Key |
DFMAQRFHHYFEQR-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC(=CC=C2)OC3CCN(CC3)S(=O)(=O)N(C)C |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC(=CC=C2)OC3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




